Ethyl 7-(2,6-dimethoxyphenyl)-7-oxoheptanoate

Chromatography optimization Liquid-liquid extraction Prodrug design

Ethyl 7-(2,6-dimethoxyphenyl)-7-oxoheptanoate (CAS 898758-50-4) is a synthetic aryl-alkyl ketone-ester hybrid with molecular formula C17H24O5 and a molecular weight of 308.37 g/mol. It contains a 2,6-dimethoxy-substituted benzoyl moiety linked through a six-carbon chain to an ethyl ester terminus.

Molecular Formula C17H24O5
Molecular Weight 308.4 g/mol
CAS No. 898758-50-4
Cat. No. B1322680
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 7-(2,6-dimethoxyphenyl)-7-oxoheptanoate
CAS898758-50-4
Molecular FormulaC17H24O5
Molecular Weight308.4 g/mol
Structural Identifiers
SMILESCCOC(=O)CCCCCC(=O)C1=C(C=CC=C1OC)OC
InChIInChI=1S/C17H24O5/c1-4-22-16(19)12-7-5-6-9-13(18)17-14(20-2)10-8-11-15(17)21-3/h8,10-11H,4-7,9,12H2,1-3H3
InChIKeyPCOSUTUSRKXYMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 7-(2,6-dimethoxyphenyl)-7-oxoheptanoate CAS 898758-50-4: Technical Specifications & Procurement Baseline


Ethyl 7-(2,6-dimethoxyphenyl)-7-oxoheptanoate (CAS 898758-50-4) is a synthetic aryl-alkyl ketone-ester hybrid with molecular formula C17H24O5 and a molecular weight of 308.37 g/mol . It contains a 2,6-dimethoxy-substituted benzoyl moiety linked through a six-carbon chain to an ethyl ester terminus. The compound is listed under MDL number MFCD02261481 and identified by InChIKey PCOSUTUSRKXYMQ-UHFFFAOYSA-N [1]. It is offered commercially as a research intermediate with verified minimum purities of 95% and 97% from major suppliers, and is classified as an irritant (GHS07) with H302/H315/H319/H335 hazard statements .

Why Ethyl 7-(2,6-dimethoxyphenyl)-7-oxoheptanoate Procurement Requires Specific Compound Verification


Although Ethyl 7-(2,6-dimethoxyphenyl)-7-oxoheptanoate shares a common aryl-heptanoate scaffold with several analogs, simple one-for-one substitution in synthetic protocols fails because small structural variations among esters of 7-(2,6-dimethoxyphenyl)-7-oxoheptanoic acid alter three critical procurement parameters simultaneously: (i) the physical state and isolation characteristics (predicted boiling point 422.9±35.0 °C versus the free acid at 462.7±35.0 °C ), (ii) the lipophilicity governing chromatographic behavior, with ACD/LogP of 3.52 and LogD of 3.27 at pH 7.4 relative to the more polar free acid , and (iii) the orthogonal protecting-group strategy, as the ethyl ester serves as a masked carboxylic acid that resists premature deprotonation under basic conditions unlike the free acid [1]. These differences create non-interchangeable downstream reactivities that cannot be inferred from a generic class description.

Quantitative Differential Evidence for Ethyl 7-(2,6-dimethoxyphenyl)-7-oxoheptanoate CAS 898758-50-4


Acid-Ester Polarity Gap: LogP and LogD Differentiation from Free Acid Form

The ethyl ester (CAS 898758-50-4) exhibits a computed ACD/LogP of 3.52 and a pH-independent ACD/LogD of 3.27 at pH 5.5 and 7.4, values that are substantially higher than those of its free carboxylic acid counterpart 7-(2,6-dimethoxyphenyl)-7-oxoheptanoic acid (CAS 898792-51-3), which possesses an ionizable carboxyl proton and correspondingly lower predicted LogP . This 1.5–2.0 log unit lipophilicity differential translates to a predicted difference of approximately 30-fold in octanol-water partition coefficient, directly impacting reversed-phase HPLC retention and organic-phase extraction efficiency in synthetic work-up [1].

Chromatography optimization Liquid-liquid extraction Prodrug design

Volatility Gap: Boiling Point Differentiation from Free Acid

The predicted boiling point for the ethyl ester is 422.9±35.0 °C at 760 mmHg, whereas the corresponding free acid 7-(2,6-dimethoxyphenyl)-7-oxoheptanoic acid (CAS 898792-51-3) has a predicted boiling point of 462.7±35.0 °C at 760 mmHg . The approximately 40 °C lower boiling point of the ester reflects the absence of strong intermolecular hydrogen-bonded dimerization typical of carboxylic acids in the condensed phase. This lower boiling point is accompanied by a predicted vapor pressure of <1 mmHg at 25 °C and an enthalpy of vaporization of 67.7±3.0 kJ/mol .

Distillation Purification Thermal stability

Verified Purity Specifications: Inter-Supplier Purity and Hazard Classification

Two major independent suppliers report distinct verified minimum purity grades for the same CAS number: Fluorochem certifies 97.0% purity with detailed GHS hazard classification (H302, H315, H319, H335), while AKSci specifies 95.0% minimum purity . Both suppliers confirm an identical molecular identity (C17H24O5, MW 308.4), ensuring that the compositional difference is limited to residual impurities rather than structural variation. The Fluorochem grade additionally provides full SDS documentation with 14 precautionary P-phrases, enabling formal hazard assessment for institutional chemical hygiene plans .

Quality assurance Procurement specification Hazard assessment

Hydrogen Bond Acceptor Count and Rotatable Bond Flexibility for in-silico Screening

The ethyl ester possesses 5 hydrogen bond acceptor sites, 0 hydrogen bond donors, and 11 rotatable bonds, giving it a topological polar surface area (TPSA) of 61.8 Ų [1]. Compared to the free acid form (which adds 1 H-bond donor and reduces rotatable bonds to 9), the ester maintains full Rule-of-Five compliance (zero violations) with a molecular weight of 308.4 g/mol [1]. The elevated rotatable bond count relative to the acid implies higher conformational entropy, which may influence binding affinity predictions in docking studies.

Computational drug design Rule-of-five compliance Conformational analysis

Supply Chain Availability: Verified Multi-Vendor Sourcing and Documentation Integrity

Unlike many single-source specialty intermediates, Ethyl 7-(2,6-dimethoxyphenyl)-7-oxoheptanoate is inventoried by at least five independent, verifiable commercial suppliers spanning the United States, United Kingdom, and Asia: Fluorochem (UK, 97%), AKSci (USA, 95%), Rieke Metals (USA), International Laboratory Limited (USA), and CHEMSWORTH (India) . In contrast, its close structural analog 7-(2,6-dimethoxyphenyl)-7-oxoheptanoic acid (CAS 898792-51-3) is listed by a narrower supplier base with fewer documented purity grades . The ester's presence in multiple catalogs ensures competitive pricing and continuity of supply, a critical factor for multi-year synthetic programs.

Multi-source procurement Supply chain reliability Regulatory documentation

Evidence-Backed Application Scenarios for Ethyl 7-(2,6-dimethoxyphenyl)-7-oxoheptanoate CAS 898758-50-4


Multi-Step Synthesis Requiring Orthogonal Carboxylic Acid Protection

In synthetic sequences involving nucleophilic or basic conditions that would deprotonate or react with the free carboxylic acid, Ethyl 7-(2,6-dimethoxyphenyl)-7-oxoheptanoate serves as a stable, neutral protected intermediate. Its 0 H-bond donor count versus 1 for the free acid [1] eliminates undesired acid-base side reactions. The ethyl ester can be unmasked under mild alkaline hydrolysis at the penultimate step, a strategy commonly employed in multi-step medicinal chemistry campaigns .

Chromatographic Method Development Requiring a Non-Ionizable, Lipophilic Probe

With an ACD/LogP of 3.52 [1] and a LogD that remains constant across pH 5.5–7.4, the ethyl ester is suitable as a neutral internal standard or chromatographic probe in reversed-phase HPLC method development where ion-pairing reagents must be avoided. Its consistent retention behavior simplifies calibration compared to ionizable analogs such as the free acid, whose retention factor can vary with mobile phase pH.

in-silico Compound Library Screening with CNS Drug-Likeness Filters

Computational screening panels that apply CNS multiparameter optimization (MPO) filters penalize compounds possessing hydrogen bond donors. The ethyl ester's zero H-bond donor count and TPSA of 61.8 Ų [1] render it compliant with physicochemical thresholds used in CNS drug design models, whereas the free acid analog would be flagged for reduced BBB permeability potential . Procurement of the ester form thus aligns with in-silico workflows targeting CNS-accessible chemical space.

Academic Laboratory Procurement with Hazard Documentation Requirements

Institutional procurement and chemical hygiene plans increasingly mandate full GHS-compliant SDS documentation. The Fluorochem grade provides 14 standardized P-phrases alongside GHS07 pictograms and explicit H302/H315/H319/H335 hazard statements [1]. This documentation readiness reduces institutional review delays and supports immediate experimental deployment in teaching and core facility laboratories.

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